molecular formula C27H31ClN2O5 B266701 5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266701
M. Wt: 499 g/mol
InChI Key: RVNRVTJPIMVNHY-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been widely studied for its potential applications in various fields of scientific research. This compound is also known as CEP-1347 and has been shown to have promising effects in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is involved in the regulation of cell death and has been implicated in the pathogenesis of neurodegenerative diseases. By inhibiting this pathway, this compound can prevent the death of neurons in the brain and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can prevent the death of neurons in the brain, improve cognitive function and memory, and reduce inflammation. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is its neuroprotective effects. This makes it a promising compound for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of more water-soluble derivatives of this compound. Another area of research is the investigation of the potential applications of this compound in the treatment of other diseases such as cancer and diabetes. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes.

Synthesis Methods

The synthesis of 5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps. The first step is the reaction of 3-chloroaniline with 3-(4-morpholinyl)propylamine to form 5-(3-chlorophenyl)-3-(4-morpholinyl)propylamine. This intermediate is then reacted with 4-propoxybenzoyl chloride to form 5-(3-chlorophenyl)-3-(4-morpholinyl)propyl 4-propoxybenzoate. The final step involves the reaction of this intermediate with sodium hydride and ethyl acetoacetate to form this compound.

Scientific Research Applications

5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research is the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has been shown to have neuroprotective effects and can prevent the death of neurons in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

Molecular Formula

C27H31ClN2O5

Molecular Weight

499 g/mol

IUPAC Name

(E)-[2-(3-chlorophenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-propoxyphenyl)methanolate

InChI

InChI=1S/C27H31ClN2O5/c1-2-15-35-22-9-7-19(8-10-22)25(31)23-24(20-5-3-6-21(28)18-20)30(27(33)26(23)32)12-4-11-29-13-16-34-17-14-29/h3,5-10,18,24,31H,2,4,11-17H2,1H3/b25-23+

InChI Key

RVNRVTJPIMVNHY-WJTDDFOZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC[NH+]3CCOCC3)C4=CC(=CC=C4)Cl)/[O-]

SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)Cl)O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC[NH+]3CCOCC3)C4=CC(=CC=C4)Cl)[O-]

Origin of Product

United States

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